molecular formula C22H20Cl2F3N2O4PS B3041262 O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate CAS No. 263869-08-5

O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate

Cat. No.: B3041262
CAS No.: 263869-08-5
M. Wt: 567.3 g/mol
InChI Key: YHOGXUVABMIMIM-UHFFFAOYSA-N
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Description

O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group substituted with dichlorophenoxy and trifluoromethylphenyl groups, and a phosphothioate moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate typically involves multiple steps, starting with the preparation of the pyrimidinyl core. This core is synthesized through a series of condensation reactions involving appropriate precursors. The dichlorophenoxy and trifluoromethylphenyl groups are then introduced via nucleophilic substitution reactions. Finally, the phosphothioate moiety is attached using a phosphorothioate reagent under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate undergoes various chemical reactions, including:

    Oxidation: The phosphothioate moiety can be oxidized to form phosphonate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield corresponding phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with diverse molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2F3N2O4PS/c1-4-30-34(35,31-5-2)33-21-19(32-18-11-10-16(23)12-17(18)24)13(3)28-20(29-21)14-6-8-15(9-7-14)22(25,26)27/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOGXUVABMIMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=C(C=C(C=C2)Cl)Cl)C)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2F3N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate
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O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate
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O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate
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O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate
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O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate
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O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate

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